1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol
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Overview
Description
1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an amino group, which is further connected to a propanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol typically involves the reaction of 3,4-dimethylcyclohexylamine with an appropriate propanol derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, including crystallization and high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol can be compared with other similar compounds, such as:
2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol: Similar structure but different positional isomerism.
Phenylpropanolamine: Shares structural similarities but has different pharmacological properties.
Bisoprolol: A beta-blocker with a related chemical structure but distinct therapeutic uses.
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[(3,4-dimethylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-5-11(6-9(8)2)12-7-10(3)13/h8-13H,4-7H2,1-3H3 |
InChI Key |
IAHCTXWYPROTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NCC(C)O |
Origin of Product |
United States |
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